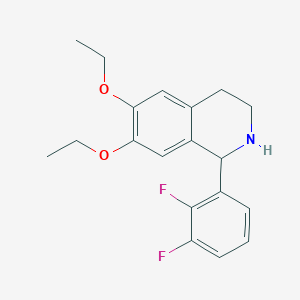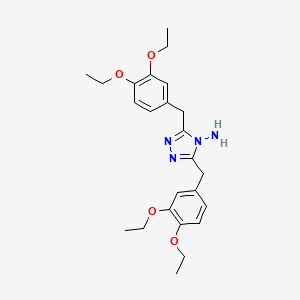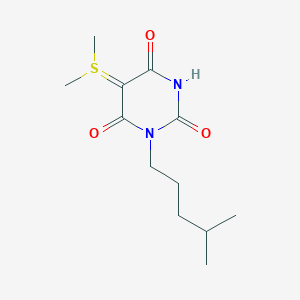
1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst.
Ethoxylation: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Ethoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Difluorophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine: Another compound with a difluorophenyl group but a different core structure.
1-(2,3-Difluorophenyl)-3,4-dihydro-2H-1-benzopyran: Similar difluorophenyl group with a benzopyran core.
Uniqueness
1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of the difluorophenyl group and the ethoxy-substituted tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C19H21F2NO2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
1-(2,3-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H21F2NO2/c1-3-23-16-10-12-8-9-22-19(14(12)11-17(16)24-4-2)13-6-5-7-15(20)18(13)21/h5-7,10-11,19,22H,3-4,8-9H2,1-2H3 |
Clave InChI |
ZYLVZISPGHPFAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC=C3)F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

![2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine](/img/structure/B11511516.png)
![N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11511520.png)
![[5-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B11511521.png)
![N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide](/img/structure/B11511524.png)
![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![N-{2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl}benzamide](/img/structure/B11511536.png)
![N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)

![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
